Eucalyptin

Descripción

Propiedades

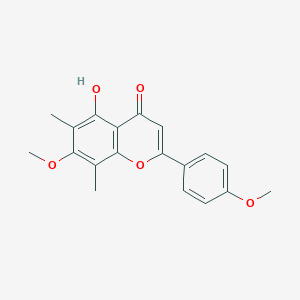

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMMAMIRMITGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185145 | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-88-1 | |

| Record name | Eucalyptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eucalyptin: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Eucalyptus genus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. While over 700 species of Eucalyptus exist, this compound has been notably isolated from the leaves of Eucalyptus globulus, commonly known as the Tasmanian blue gum. Other Eucalyptus species may also serve as sources, though the concentration of this compound can vary significantly depending on the species, geographical location, and environmental conditions.

Quantitative Analysis of this compound Content

Precise quantification of this compound in its natural sources is crucial for resource evaluation and for optimizing extraction procedures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose. While comprehensive data across all Eucalyptus species is not extensively available, studies on Eucalyptus globulus leaves have reported varying total flavonoid content, within which this compound is a constituent.

For instance, a study on the methanolic extract of Eucalyptus globulus leaves reported a total flavonoid content of 11.46 mg gallic acid equivalents (GAE) per gram of dry extract[1]. Another study focusing on different ethanol extraction conditions for E. globulus leaves found total flavonoid content ranging from 32.5 to 169.3 mg quercetin equivalents (QE) per gram of extract[2]. It is important to note that these values represent the total flavonoid content, and the specific percentage of this compound within that fraction requires further targeted analysis.

Table 1: Total Flavonoid Content in Eucalyptus globulus Leaf Extracts

| Extraction Solvent | Total Flavonoid Content | Reference |

| Methanol | 11.46 mg GAE/g extract | [1] |

| 100% Ethanol | 169.3 mg QE/g extract | [2] |

| 70% Ethanol | 66.5 mg QE/g extract | [2] |

| 50% Ethanol | 41.2 mg QE/g extract | [2] |

| 30% Ethanol | 40.4 mg QE/g extract | [2] |

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. The specific concentration of this compound within these total flavonoid contents is not specified in the cited literature and would require dedicated quantitative analysis.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, a well-established route in plant secondary metabolism. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of flavonoid compounds. The defining characteristic of this compound biosynthesis is the C-methylation of the flavonoid core structure.

The general flavonoid biosynthesis pathway can be summarized as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)[3][4].

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[3][5].

-

Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone into naringenin, a key intermediate flavanone[5].

-

Flavone/Flavonol Formation: Naringenin can then be converted to various flavonoids, including flavones and flavonols, through the action of enzymes like flavone synthase (FNS) and flavonol synthase (FLS)[5].

The specific steps leading from a general flavonoid precursor to this compound involve crucial methylation reactions. While O-methyltransferases (OMTs) are well-characterized in flavonoid biosynthesis for adding methyl groups to hydroxyl moieties, the C-methylation of flavonoids is less understood. It is hypothesized that specific C-methyltransferases (CMTs) are responsible for the addition of methyl groups to the carbon skeleton of the flavonoid A-ring, at positions C-6 and C-8, to form the characteristic structure of this compound. The identification and characterization of these specific CMTs in Eucalyptus species remain an active area of research.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Eucalyptus Leaves

A common method for extracting flavonoids, including this compound, from plant material is solvent extraction.

Materials:

-

Dried and powdered Eucalyptus leaves

-

Methanol or ethanol (analytical grade)

-

Soxhlet apparatus or orbital shaker

-

Rotary evaporator

-

Filter paper

Protocol:

-

Sample Preparation: Air-dry fresh Eucalyptus leaves in the shade and then grind them into a fine powder.

-

Extraction:

-

Soxhlet Extraction: Place the powdered leaf material (e.g., 50 g) in a thimble and extract with methanol (e.g., 500 mL) in a Soxhlet apparatus for approximately 6-8 hours.

-

Maceration: Alternatively, soak the powdered leaf material in methanol (e.g., 1:10 w/v) and agitate on an orbital shaker at room temperature for 24-48 hours.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

-

Storage: Store the crude extract at 4°C in a dark container for further analysis.

Isolation and Purification of this compound

Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a standard procedure for isolating and purifying this compound from the crude extract.

Materials:

-

Crude Eucalyptus leaf extract

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile, water, often with a modifier like formic acid)

-

Fractions collector

-

Analytical HPLC or LC-MS for purity analysis

Protocol:

-

Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with non-polar (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing percentages of ethyl acetate in hexane, followed by methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

-

Preparative HPLC (Purification):

-

Pool the this compound-rich fractions from column chromatography and concentrate them.

-

Dissolve the concentrated fraction in the mobile phase and inject it into a preparative HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve separation.

-

Collect the peak corresponding to this compound using a fraction collector.

-

-

Purity Confirmation:

-

Analyze the collected fraction using analytical HPLC or LC-MS to confirm the purity of the isolated this compound.

-

Structural elucidation can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Below is a diagram of a typical experimental workflow for the isolation of this compound.

Signaling Pathways and Regulation

The transcriptional regulation of the flavonoid biosynthetic pathway is complex, involving a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families[3][6][7]. These transcription factors form regulatory complexes that bind to the promoter regions of the structural genes in the pathway, thereby controlling their expression in a temporal and spatial manner[3][5].

While the general framework of flavonoid regulation is established, specific signaling pathways and transcriptional regulators that control the C-methylation steps in this compound biosynthesis have not yet been elucidated. It is likely that specific MYB and/or bHLH transcription factors are responsive to developmental cues or environmental stresses, leading to the upregulation of the C-methyltransferase genes involved in this compound production. Further research, including transcriptomic and genomic analyses of Eucalyptus species, is needed to identify these regulatory elements.

Below is a simplified diagram illustrating the general transcriptional regulation of the flavonoid pathway.

Conclusion

This compound stands as a C-methylated flavonoid of significant scientific interest, primarily sourced from Eucalyptus species. While its biosynthetic origins lie within the well-defined flavonoid pathway, the specific enzymatic machinery responsible for its characteristic C-methylation remains an important area for future research. This technical guide has provided a comprehensive overview of the current knowledge regarding this compound's natural sources, a proposed biosynthetic pathway, and detailed experimental protocols for its extraction and isolation. Further investigation into the quantitative distribution of this compound across a wider range of Eucalyptus species and the elucidation of its specific regulatory networks will be pivotal for advancing its potential applications in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Eucalyptin: A Technical Overview for Researchers

A notable scarcity of direct research on the specific anticancer mechanisms of the flavonoid eucalyptin currently exists within publicly available scientific literature. The majority of research into the anticancer properties of compounds derived from Eucalyptus species has focused on crude extracts or, more significantly, on the monoterpenoid eucalyptol (1,8-cineole), a compound distinct from the flavonoid this compound (5,7-dihydroxy-6,8-dimethyl-3-methoxyflavone). This often leads to confusion between the two substances.

While detailed signaling pathways and quantitative data for this compound are not available, this guide will delineate the established anticancer mechanisms of flavonoids as a class, drawing parallels from structurally similar and well-researched flavonoid compounds. This approach provides a foundational framework for potential mechanisms through which this compound may exert its effects, guiding future research in this promising area.

Core Anticancer Mechanisms of Flavonoids

Flavonoids are a diverse group of plant secondary metabolites known to interfere with carcinogenesis through multiple mechanisms. Their anticancer activity is generally attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.

Induction of Apoptosis

A primary mechanism for many anticancer agents, including flavonoids, is the induction of programmed cell death, or apoptosis. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is often initiated by intracellular stress, such as that induced by reactive oxygen species (ROS). Many flavonoids are pro-oxidant in cancer cells, leading to increased intracellular ROS levels.[1] This oxidative stress damages mitochondria, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to cell death.[1][2] This process is often regulated by the Bcl-2 family of proteins, with flavonoids promoting the expression of pro-apoptotic members (e.g., Bax) and downregulating anti-apoptotic members (e.g., Bcl-2).[3][4]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of caspase-8. Flavonoids have been shown to sensitize cancer cells to this pathway.[4]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Flavonoids can intervene at various checkpoints of the cell cycle, commonly causing arrest in the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing.[5][6] This is often achieved by modulating the expression and activity of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[4]

Modulation of Key Signaling Pathways

Flavonoids are potent modulators of intracellular signaling cascades that are frequently hyperactivated in cancer. By inhibiting these pathways, they can halt tumor growth and progression.

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Flavonoids, such as acacetin (structurally similar to this compound), have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.[3][6][7] Inhibition of Akt and mTOR prevents the phosphorylation of downstream targets that promote cell growth and survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates cell proliferation, differentiation, and stress responses. Flavonoids can selectively inhibit components of this pathway, thereby reducing cancer cell growth and invasion.[3][5]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of genes involved in inflammation, survival, and proliferation. Its constitutive activation is common in many cancers. Flavonoids can suppress NF-κB activation, reducing the expression of anti-apoptotic proteins (like Bcl-2) and proliferative proteins (like COX-2).[7]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor linked to tumor progression. Flavonoids have been shown to inhibit STAT3 phosphorylation and activation, which in turn inhibits the growth and metastasis of cancer cells.[3]

Potential Mechanisms of this compound: An Extrapolation

Based on the known activities of structurally similar flavonoids, a hypothetical mechanism for this compound can be proposed. This compound's structure (a flavone with dihydroxy, dimethyl, and methoxy substitutions) suggests it likely possesses antioxidant and pro-oxidant capabilities, enabling it to modulate the cellular redox environment.

It is plausible that this compound's anticancer effects could be mediated through:

-

Induction of ROS-mediated Apoptosis: Similar to other hydroxylated flavones, this compound may increase ROS levels in cancer cells, triggering the intrinsic apoptotic pathway.[8]

-

Inhibition of Pro-Survival Pathways: The flavonoid backbone is a common scaffold for kinase inhibitors. This compound could potentially inhibit key kinases in the PI3K/Akt and MAPK pathways, similar to acacetin and other flavonoids.[3][7]

-

Cell Cycle Arrest: By influencing CDK/cyclin complexes, this compound may halt cell cycle progression, preventing tumor cell replication.

The following diagram illustrates a generalized signaling pathway for flavonoid-induced apoptosis, which could serve as a model for future this compound research.

Caption: Hypothesized apoptotic pathway for flavonoids like this compound.

Summary of Quantitative Data for Related Flavonoids and Eucalyptus Extracts

While no specific IC50 values for pure this compound were found, the following table summarizes the cytotoxic activity of various Eucalyptus extracts and structurally related flavonoids against different cancer cell lines to provide a comparative context.

| Compound/Extract | Cancer Cell Line | Assay | IC50 / GI50 Value | Reference |

| Eucalyptus microcorys (Aqueous fruit extract) | MIA PaCa-2 (Pancreatic) | CCK-8 | 64.66 ± 15.97 µg/mL | [9] |

| Eucalyptus microcorys (Aqueous leaf extract) | MIA PaCa-2 (Pancreatic) | CCK-8 | 86.05 ± 4.75 µg/mL | [9] |

| E. camaldulensis (Lipophilic fraction) | MCF-7 (Breast) | MTT | 7.34 µg/mL | [10] |

| Eucalyptus globulus (Essential oil) | SW48 (Colon) | MTT | 0.2% (v/v) | [11] |

| Eucalyptus globulus (Essential oil) | HepG2 (Liver) | MTT | 0.2% (v/v) | [11] |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | HL-60 (Leukemia) | MTT | ~5 µM (at 24h) | [8] |

| 7,8-dihydroxyflavone (7,8-DHF) | HUH-7 (Hepatocarcinoma) | Alamar Blue | 177.6 µM (at 48h) | [2] |

Methodologies for Key Experiments

To facilitate further research on this compound, this section outlines standard protocols for key assays used to determine the anticancer mechanisms of flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Protocol:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Culture and treat cells with the test compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Model the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to determine changes in their expression or phosphorylation state, providing insight into signaling pathway modulation.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of a novel compound like this compound.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eajm.org [eajm.org]

- 3. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]

- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro anticancer properties of selected Eucalyptus species [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activities of the Lipophilic Fraction of Eucalyptus camaldulensis against MCF-7 Breast Cancer Cells, UPLC-ESI-QTOF-MS Metabolite Profile, and Antioxidative Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Cytotoxicity and Apoptotic Assay of Eucalyptus globulus Essential Oil in Colon and Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucalyptin: A Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in the leaves of Eucalyptus species, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities and pharmacological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While research specifically on this compound is still emerging, this document synthesizes the available information and provides context from related compounds and extracts where direct data on this compound is limited.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is a focal point of current research into its potential as a chemotherapeutic agent.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified using IC50 values, which represent the concentration of a substance required to inhibit a biological process by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 28.6 | [1] |

| A549 | Lung Cancer | 48.2 | [1] |

| MCF-7 | Breast Cancer | > 50 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6]

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: Apoptosis Induction

While the precise mechanisms of this compound-induced cell death are still under investigation, flavonoids are known to induce apoptosis in cancer cells through various signaling cascades. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

Representative Signaling Pathway: Caspase-Mediated Apoptosis

Caption: A representative intrinsic apoptosis pathway.

Antimicrobial and Antibiofilm Activity

This compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit biofilm formation is a significant area of interest due to the challenges posed by antibiotic-resistant biofilms in clinical settings.

Quantitative Data: Antimicrobial and Antibiofilm Activity

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 128 | [1] |

| Bacillus subtilis | 256 | [1] |

This compound's antibiofilm activity has also been quantified.

| Microorganism | Biofilm Inhibition (%) at 128 µg/mL | Reference |

| Staphylococcus aureus | 85 | [1] |

Experimental Protocol: Crystal Violet Assay for Biofilm Quantification

The crystal violet assay is a common method to quantify biofilm formation. This simple staining method allows for the visualization and quantification of the total biofilm biomass.

Experimental Workflow: Crystal Violet Biofilm Assay

Caption: Workflow of the crystal violet assay for biofilm quantification.

Anti-inflammatory Activity

Potential Mechanisms of Action

Flavonoids often exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Representative Signaling Pathway: NF-κB Inhibition

Caption: Representative NF-κB signaling pathway and potential inhibition by flavonoids.

Antioxidant Activity

Specific quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH or ABTS assays, are not extensively reported in the current literature. However, the flavonoid scaffold is intrinsically associated with antioxidant properties due to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable DPPH free radical.[8][9][10]

Experimental Workflow: DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound, a C-methylated flavonoid from Eucalyptus species, exhibits promising biological activities, particularly in the areas of cancer cytotoxicity and antibiofilm efficacy. The available quantitative data underscores its potential for further investigation as a therapeutic lead compound.

However, there are notable gaps in the current understanding of this compound's pharmacological profile. Future research should focus on:

-

Expanding the Scope of Biological Screening: Comprehensive studies are needed to quantify the anti-inflammatory and antioxidant activities of pure this compound.

-

Elucidating Mechanisms of Action: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential and potential side effects.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.

Addressing these research gaps will be essential in translating the promising in vitro findings of this compound into tangible therapeutic applications.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ANTI-INFLAMMATORY ACTIVITY OF EUCALYPTUS SPP. AND PISTASCIA LENTISCUS LEAF EXTRACTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. researchgate.net [researchgate.net]

Eucalyptin: A C-Methylated Flavonoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eucalyptin, a C-methylated flavonoid predominantly found in Eucalyptus species, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its core biochemical properties, mechanisms of action, and methodologies for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique flavonoid. We will delve into its antioxidant, anti-inflammatory, and anticancer properties, detailing the underlying signaling pathways and providing standardized experimental protocols for its study. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological functions.

Introduction to this compound

This compound (5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone) is a C-methylated flavone, a class of flavonoids characterized by the presence of methyl groups directly attached to the aromatic ring.[1] This structural feature distinguishes it from the more common O-methylated flavonoids and contributes to its unique physicochemical and biological properties. Methylation, in general, can enhance the metabolic stability and bioavailability of flavonoids, making them more promising candidates for pharmaceutical applications.[2] this compound has been isolated from various Eucalyptus species and has demonstrated significant potential as an antioxidant, anti-inflammatory, and anticancer agent.[1][2] This guide will explore the scientific evidence supporting these claims and provide the necessary technical details for its further investigation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₅ | [3] |

| Molecular Weight | 326.34 g/mol | [4] |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | [3] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest.

3.1.1. Quantitative Data: Cytotoxicity of this compound and Related Extracts

| Cell Line | Compound/Extract | IC₅₀ Value | Assay | Reference |

| Human Breast Cancer (MDA-MB-231) | Nanostructured Lipid Carrier with Eucalyptol | 10.00 ± 4.81 µg/mL (72h) | MTT | [5] |

| Human Breast Cancer (MDA-MB-231) | Eucalyptol | 22.00 ± 9.12 µg/mL (72h) | MTT | [5] |

| Mouse Breast Cancer (4T1) | Nanostructured Lipid Carrier with Eucalyptol | 17.70 ± 0.57 µg/mL (72h) | MTT | [5] |

| Cholangiocarcinoma (CL-6) | Eucalyptus camaldulensis extract | 102.29 ± 5.87 µg/mL | MTT | [6] |

| Human Lung Cancer (A-549) | Origanum majorana essential oil | 182 µg/mL (72h) | MTT | [5] |

| Human Epidermoid Carcinoma (A-431) | Origanum majorana essential oil | 140 µg/mL (72h) | MTT | [5] |

3.1.2. Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these processes. This compound has been shown to influence the phosphorylation status of key MAPK members, including ERK, JNK, and p38.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, most notably the NF-κB pathway.

3.2.1. Quantitative Data: Anti-inflammatory Activity of this compound and Related Compounds

| Assay | Compound | IC₅₀ Value | Reference |

| 5-Lipoxygenase (5-LOX) Inhibition | Aethiopinone (as a reference natural compound) | 0.11 µM | [7] |

| α-glucosidase inhibition | Quercitrin | 7.6 µg/mL | [8] |

| α-glucosidase inhibition | Gallic acid | 8.2 µg/mL | [8] |

3.2.2. Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation, although the precise molecular targets are still under investigation.

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress, a key contributor to cellular damage and various chronic diseases.

3.3.1. Quantitative Data: Antioxidant Capacity of Eucalyptus Extracts

| Assay | Extract/Fraction | IC₅₀ Value / Activity | Reference |

| DPPH | Macaranga hypoleuca ethyl acetate fraction | 14.31 mg/L | [7] |

| ABTS | Macaranga hypoleuca ethyl acetate fraction | 2.10 mg/L | [7] |

| FRAP | Macaranga hypoleuca butanol fraction | 0.48 mg/L | [7] |

| DPPH | Eucalyptus spp. ethanolic extracts | 0.50 - 9.06 g trolox/100 g dw | [9] |

| FRAP | Eucalyptus spp. ethanolic extracts | 43.6 - 472.32 µmol trolox/g dw | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antioxidant Activity Assays

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound concentration to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 10 µL of each this compound concentration to the wells.

-

Add 190 µL of the diluted ABTS solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Pathways

Procedure:

-

Culture and treat cells with this compound as described for the cell viability assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

4.4.1. Apoptosis Analysis (Annexin V/PI Staining)

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.4.2. Cell Cycle Analysis (PI Staining)

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Animal Models

4.5.1. Xenograft Tumor Model

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

4.5.2. Carrageenan-Induced Paw Edema Model

Procedure:

-

Administer this compound or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

Conclusion and Future Directions

This compound, as a C-methylated flavonoid, presents a compelling profile of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, highlight its promise as a lead compound for drug development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its efficacy and detailed protocols for its study.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent. In-depth mechanistic studies are needed to fully elucidate the specific molecular targets of this compound within the identified signaling pathways. Pharmacokinetic and pharmacodynamic studies are essential to understand its absorption, distribution, metabolism, and excretion in vivo. Furthermore, preclinical studies in more advanced animal models of cancer and inflammatory diseases are required to validate its therapeutic efficacy and safety. The optimization of drug delivery systems, such as the use of nanocarriers, could also enhance the bioavailability and therapeutic index of this compound. Through continued rigorous scientific investigation, the full therapeutic potential of this promising natural compound can be unlocked.

References

- 1. Node Attributes | Graphviz [graphviz.org]

- 2. renenyffenegger.ch [renenyffenegger.ch]

- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. cyprusjmedsci.com [cyprusjmedsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

Eucalyptin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucalyptin (5-hydroxy-7-methoxy-6,8-dimethyl-2-(4-methoxyphenyl)-4H-chromen-4-one) is a C-methylated flavonoid found in various species of the Eucalyptus genus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from Eucalyptus species and presents its key physicochemical and spectroscopic data. Furthermore, this guide explores the biological activities of this compound, with a focus on its role in inducing apoptosis and modulating cellular signaling pathways.

Introduction

This compound is a notable C-methylated flavonoid that has garnered interest within the scientific community due to its potential biological activities. As a member of the flavonoid class of secondary metabolites, it is biosynthesized by plants, including those of the Eucalyptus genus. Structurally, this compound is characterized by a 5-hydroxy-7,4'-dimethoxyflavone core with the addition of two C-methyl groups at the C-6 and C-8 positions.[1] The presence of these methyl groups can significantly influence the molecule's biological efficacy.[1] This document serves as a technical resource, consolidating the available information on the discovery and isolation of this compound.

Discovery and Occurrence

The initial isolation of this compound dates back to the early 20th century, with its discovery being a part of the broader exploration of the chemical constituents of Eucalyptus species. It is found in the leaves of various Eucalyptus plants, which are known to be rich in a diverse array of phytochemicals, including flavonoids, tannins, and terpenoids.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.34 g/mol |

| Appearance | Yellowish crystals |

| Solubility | Soluble in methanol, acetone, and other organic solvents. |

| Chemical Class | C-methylated flavonoid |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Eucalyptus leaves involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical techniques for flavonoid isolation.[2][4][5][6][7][8]

Plant Material and Extraction

-

Plant Material Preparation: Freshly collected leaves of a suitable Eucalyptus species (e.g., Eucalyptus globulus or Eucalyptus camaldulensis) are air-dried in the shade for approximately 20 days. The dried leaves are then ground into a fine powder using a mechanical grinder.[5]

-

Soxhlet Extraction: The powdered leaf material is subjected to exhaustive extraction using a Soxhlet apparatus. Methanol is a commonly employed solvent for the extraction of flavonoids due to its ability to effectively solubilize these compounds. The extraction is carried out for a sufficient duration to ensure the complete transfer of phytochemicals from the plant matrix to the solvent.[2][5]

-

Solvent Evaporation: Following extraction, the methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Column Chromatography: The crude methanolic extract is subjected to column chromatography for the separation of its constituents.

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase, packed into a glass column using a slurry method to ensure a uniform packing.[6][8]

-

Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, or chloroform and methanol. The fractions are collected sequentially.[4]

-

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. A suitable mobile phase, such as n-butanol:glacial acetic acid:water (4:1:5), is used to develop the TLC plates.[8] The spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable chromogenic agent.

-

Further Purification: Fractions showing a high concentration of the target compound are pooled and may be subjected to further purification steps, such as preparative TLC or crystallization, to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.60 | s | |

| H-2', H-6' | 7.85 | d | 8.8 |

| H-3', H-5' | 7.00 | d | 8.8 |

| 5-OH | 12.80 | s | |

| 7-OCH₃ | 3.88 | s | |

| 4'-OCH₃ | 3.87 | s | |

| 6-CH₃ | 2.10 | s | |

| 8-CH₃ | 2.12 | s |

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 163.5 |

| C-3 | 105.0 |

| C-4 | 182.0 |

| C-4a | 104.5 |

| C-5 | 161.0 |

| C-6 | 108.5 |

| C-7 | 162.5 |

| C-8 | 104.0 |

| C-8a | 157.0 |

| C-1' | 123.5 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 114.0 |

| C-4' | 162.0 |

| 7-OCH₃ | 55.5 |

| 4'-OCH₃ | 55.3 |

| 6-CH₃ | 7.5 |

| 8-CH₃ | 8.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, with a significant focus on its potential as an anti-cancer agent through the induction of apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. This compound has been shown to induce apoptosis in cancer cells. This process is mediated through complex signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10][11] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which also converges on the activation of caspase-3.[9]

Conclusion

This compound represents a promising natural product from Eucalyptus species with potential therapeutic applications. The methodologies outlined in this guide for its isolation and purification, along with its comprehensive spectroscopic characterization, provide a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into the precise mechanisms of action and signaling pathways affected by this compound will be crucial in elucidating its full therapeutic potential.

References

- 1. Synthesis and Biological Assessment of this compound: Magic Methyl Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. ijfmr.com [ijfmr.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jsmcentral.org [jsmcentral.org]

- 8. phytojournal.com [phytojournal.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

Eucalyptin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in the leaves of various Eucalyptus species, is emerging as a compound of significant interest in the field of pharmacology.[1] While its close relative, eucalyptol (1,8-cineole), has been more extensively studied, recent research has begun to shed light on the unique therapeutic properties of this compound itself. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Applications

This compound has demonstrated promising cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines. It is important to note that research in this area is ongoing, and the data is still emerging. For comparative purposes, data for eucalyptol and various Eucalyptus extracts are also included where specific data for this compound is not available.

| Compound/Extract | Cancer Cell Line | Assay | IC50/GI50 Value | Reference |

| This compound | Human cancer cell lines | Not specified | Significant cytotoxic alterations compared to its desmethyl analog | [1][2] |

| Eucalyptol | MDA-MB-231 (Breast Cancer) | MTT Assay | Data available, specific value not cited in abstract | [3] |

| Eucalyptol | A-549 (Lung Cancer) | MTT Assay | 266 µg/mL (24h), 222 µg/mL (48h), 182 µg/mL (72h) | [4] |

| Eucalyptol | A-431 (Skin Cancer) | MTT Assay | 218 µg/mL (24h), 187 µg/mL (48h), 140 µg/mL (72h) | [4] |

| Eucalyptus microcorys leaf extract (aqueous) | MIA PaCa-2 (Pancreatic Cancer) | CCK-8 Assay | 86.05 ± 4.75 μg/mL | [5] |

| Eucalyptus microcorys fruit extract (aqueous) | MIA PaCa-2 (Pancreatic Cancer) | CCK-8 Assay | 64.66 ± 15.97 μg/mL | [5] |

| Eucalyptus camaldulensis extract (ethanolic) | MCF-7 (Breast Cancer) | MTT Assay | Concentration-dependent inhibition | [6] |

Signaling Pathways in Anticancer Activity

This compound and related compounds are believed to exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer. Eucalyptol has been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[7][8] While direct evidence for this compound is still emerging, its structural similarity to other flavonoids suggests it may have a similar inhibitory effect.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and apoptosis. Essential oils from Eucalyptus have been shown to reduce the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, in inflammatory responses, suggesting a potential mechanism for anticancer activity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Properties

This compound and related compounds from Eucalyptus species have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of cyclooxygenase (COX) enzymes by compounds isolated from Eucalyptus maculata.

| Compound | Target | IC50 Value (µg/mL) | Reference |

| Sakuranetin | COX-1 | 0.19 ± 0.01 | [10] |

| 7-O-methyl aromadendrin | COX-1 | 0.22 ± 0.01 | [10] |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | COX-2 | 1.16 ± 0.01 | [10] |

| Eucalyptol (vs. MSU-induced ROS) | RAW264.7 cells | 1.09 ± 0.16 µM | [11] |

Signaling Pathways in Inflammation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. Eucalyptol has been shown to regulate NF-κB signaling, thereby reducing inflammation.[12] This suggests that this compound may also exert its anti-inflammatory effects through this pathway.

References

- 1. Synthesis and Biological Assessment of this compound: Magic Methyl Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Assessment of this compound: Magic Methyl Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Eucalyptol targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eucalyptol alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eucalyptol regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucalyptin: A C-Methylated Flavonoid in Plant Secondary Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in species of the Eucalyptus genus, is a specialized secondary metabolite with emerging biological significance. As a member of the flavonoid class, this compound is synthesized through the phenylpropanoid pathway and is characterized by the presence of methyl groups directly attached to the carbon skeleton of the flavonoid core. This modification significantly influences its chemical properties and biological activities, distinguishing it from its more common O-methylated and non-methylated relatives.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant secondary metabolism, its biosynthesis, and its potential applications, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

This compound in Plant Secondary Metabolism

The precise role of this compound in the secondary metabolism of Eucalyptus plants is not yet fully elucidated. However, based on the known functions of flavonoids and methylated flavonoids in other plant species, several key roles can be inferred. Flavonoids are crucial for plant defense against herbivores and pathogens, protection from UV radiation, and as signaling molecules in plant-microbe interactions.[1][3] Methylation of flavonoids can enhance their metabolic stability and hydrophobicity, potentially increasing their efficacy in these roles.[1][3]

This compound, along with its precursor 8-desmethylthis compound, has been isolated from the leaves of various plants, including Eucalyptus sp.[2] These compounds possess a 5-hydroxy-7,4′-dimethoxyflavone core structure, with this compound having two C-methyl groups at the C-6 and C-8 positions.[2] The presence of these C-methyl groups is thought to contribute to its observed biological activities.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which begins with the precursor phenylalanine. While the complete enzymatic cascade leading to this compound has not been fully characterized in Eucalyptus, a hypothetical pathway can be constructed based on known flavonoid biosynthetic steps in other plants. The key distinguishing feature of this compound biosynthesis is the C-methylation of the flavonoid core, a process catalyzed by C-methyltransferases. While O-methyltransferases involved in flavonoid synthesis have been identified in Eucalyptus, the specific C-methyltransferases responsible for this compound formation are yet to be discovered.[4]

Biological Activities of this compound

Recent studies have highlighted the potential of this compound as a bioactive compound, particularly in the areas of cytotoxicity and antibiofilm activity.

Cytotoxicity

Table 1: Cytotoxicity of Eucalyptus-derived Compounds (for reference)

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| E. benthamii essential oil (adult leaves) | Jurkat | 54.96 ± 5.80 | [5] |

| E. benthamii essential oil (young leaves) | Jurkat | 108.33 ± 1.83 | [5] |

| Sideroxylonal B | MCF7 | 4.4 ± 0.25 | [6] |

| Macrocarpal A | MCF7 | 7.8 ± 0.3 | [6] |

Antibiofilm Activity

This compound has been shown to inhibit biofilm formation by Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2] Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of this compound to interfere with biofilm formation suggests its potential as a novel therapeutic agent. Quantitative data, such as the minimum inhibitory concentration (MIC) for biofilm formation, are crucial for evaluating its efficacy. While specific MIC values for this compound are not provided in the reviewed literature, studies on Eucalyptus extracts have demonstrated antibiofilm activity. For example, a methanolic extract of Eucalyptus camaldulensis at 160 µg/ml inhibited S. aureus biofilm formation by 53.26%.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the extraction and analysis of this compound, as well as for assessing its biological activities.

Extraction and Purification of this compound

The isolation of this compound from Eucalyptus leaves typically involves solvent extraction followed by chromatographic purification.

Protocol: General Extraction and Isolation

-

Drying and Grinding: Fresh Eucalyptus leaves are air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, often using a Soxhlet apparatus.[8]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is subjected to column chromatography (e.g., silica gel) followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.[9]

References

- 1. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of acyl phloroglucinols isolated from the leaves of Eucalyptus cinerea F. Muell. ex Benth. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Ethnobotanical Uses of Eucalyptin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eucalyptus, native to Australia, comprises over 700 species and is renowned for its rich history in traditional medicine.[1] Aboriginal populations have long utilized various parts of the Eucalyptus tree for their therapeutic properties, treating ailments ranging from respiratory infections to pain and inflammation. Modern scientific investigation has sought to validate these traditional uses by identifying the bioactive compounds responsible for the observed pharmacological effects. Among the myriad of phytochemicals present in Eucalyptus species, flavonoids, and specifically eucalyptin, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, delving into the quantitative analysis of this compound, its pharmacological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Ethnobotanical Uses of Eucalyptus Species

The traditional medicinal applications of Eucalyptus are diverse and widespread. The leaves, rich in essential oils and phenolic compounds, are the most commonly used part of the plant.

Traditional Uses:

-

Respiratory Ailments: Infusions and decoctions of Eucalyptus leaves are traditionally used to treat coughs, colds, bronchitis, and other respiratory tract infections. The inhalation of steam from boiled leaves is a common practice for relieving congestion.

-

Anti-inflammatory and Analgesic: Poultices and extracts of Eucalyptus leaves are applied topically to alleviate pain and inflammation associated with arthritis, muscle soreness, and wounds.

-

Antimicrobial and Antiseptic: Due to their antimicrobial properties, Eucalyptus preparations have been used to cleanse wounds, treat skin infections, and as a general antiseptic.[1]

-

Fever Reducer: Some traditional practices involve the use of Eucalyptus leaf preparations to reduce fever.

-

Gastrointestinal Disorders: In some cultures, infusions of the leaves have been used to treat diarrhea and other digestive issues.

These traditional uses have provided the impetus for modern scientific research to investigate the phytochemical constituents of Eucalyptus and their pharmacological properties.

Quantitative Analysis of this compound and Other Flavonoids in Eucalyptus Species

This compound (5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone) is a C-methylated flavonoid found in certain Eucalyptus species. The concentration of this compound and other flavonoids can vary significantly depending on the species, geographical location, and extraction method. High-performance liquid chromatography (HPLC) is a standard analytical technique for the quantification of these compounds.[1][2][3]

Table 1: Flavonoid Content in Various Eucalyptus Species

| Eucalyptus Species | Plant Part | Extraction Solvent | Flavonoid | Concentration | Reference |

| Eucalyptus globulus | Leaves | 100% Ethanol | Total Flavonoids | 169.3 mg QE/g extract | [1] |

| Eucalyptus globulus | Leaves | 50% Ethanol | Total Phenolics | 497.7 mg GAE/g extract | [1] |

| Eucalyptus globulus | Leaves | Ethanolic Extract | Hyperoside | 666.4 µg/g dw | [3] |

| Eucalyptus globulus | Leaves | Ethanolic Extract | Quercitrin | 287.8 µg/g dw | [3] |

| Eucalyptus globulus | Leaves | Lyophilized Extract | Rutin | 4.4 mg/g | [3] |

| Eucalyptus crebra | Honey | - | Total Flavonoids | 8.15 mg/100g | [4] |

| Eucalyptus globoidia | Honey | - | Total Flavonoids | 1.90 mg/100g | [4] |

| Eucalyptus darylmpleana | Leaves | Methanolic Extract | Total Flavonoids | 35.88% | [5] |

QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents; dw: dry weight

Pharmacological Activities of this compound and Eucalyptus Extracts